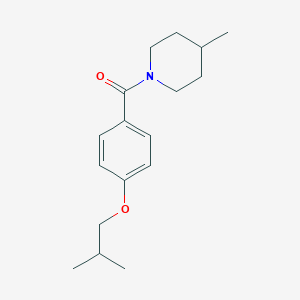![molecular formula C21H21N3O3S2 B5130647 N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5130647.png)
N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{N-[(5-ethyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide, commonly known as EHT 1864, is a small molecule inhibitor that targets Rho GTPases. Rho GTPases are a family of proteins that play a crucial role in cell signaling and act as molecular switches in various cellular processes, including cell migration, proliferation, and differentiation. EHT 1864 has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment and other diseases.
作用机制
EHT 1864 works by inhibiting the activity of Rho GTPases, which are involved in various cellular processes, including cell migration, proliferation, and differentiation. Rho GTPases act as molecular switches, turning on and off various signaling pathways in response to extracellular stimuli. When activated, Rho GTPases stimulate the formation of actin filaments, leading to cytoskeletal rearrangements and changes in cell shape. EHT 1864 binds to the active site of Rho GTPases, preventing their activation and downstream signaling.
Biochemical and Physiological Effects:
EHT 1864 has been shown to have several biochemical and physiological effects. Studies have shown that EHT 1864 inhibits the migration and invasion of cancer cells, leading to the suppression of tumor growth and metastasis. EHT 1864 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, enhancing their therapeutic efficacy. In addition, EHT 1864 has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
EHT 1864 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. EHT 1864 has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, EHT 1864 has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not well understood. Further research is needed to determine its safety and efficacy in humans.
未来方向
There are several future directions for research on EHT 1864. One direction is to explore its potential therapeutic applications in other diseases, such as cardiovascular disease and neurological disorders. Another direction is to investigate its mechanism of action in more detail, including its downstream signaling pathways and interactions with other cellular components. Further research is also needed to determine its safety and efficacy in clinical trials, paving the way for its potential use in cancer treatment and other diseases.
合成方法
EHT 1864 can be synthesized using a multi-step synthesis method that involves the reaction of various chemical compounds. The synthesis process starts with the reaction of 5-ethyl-2-thiophene carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate to form 5-ethyl-2-thiophene carbohydrazide. The next step involves the reaction of 5-ethyl-2-thiophene carbohydrazide with 4-nitrobenzenesulfonyl chloride to form the intermediate compound, which is then reacted with 4-aminobenzenesulfonamide to yield the final product, EHT 1864.
科学研究应用
EHT 1864 has been extensively studied for its potential therapeutic applications in cancer treatment. Rho GTPases are known to play a critical role in cancer cell proliferation, migration, and invasion. EHT 1864 has been shown to inhibit the activity of Rho GTPases, leading to the suppression of cancer cell growth and metastasis. Studies have also shown that EHT 1864 can sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
N-[(Z)-1-[3-(benzenesulfonamido)phenyl]ethylideneamino]-5-ethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-3-18-12-13-20(28-18)21(25)23-22-15(2)16-8-7-9-17(14-16)24-29(26,27)19-10-5-4-6-11-19/h4-14,24H,3H2,1-2H3,(H,23,25)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDOAOMBKPDNBK-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(1Z)-1-{2-[(5-ethylthiophen-2-yl)carbonyl]hydrazinylidene}ethyl]phenyl}benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxylate](/img/structure/B5130567.png)
![ethyl 2-anilino-4-oxo-5-{[(2-phenylethyl)amino]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5130582.png)

![7-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5130593.png)


![5,10-di-2-furyl-2,7-bis(3-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B5130640.png)
![2-butyl-5-[(2-methoxy-1-naphthyl)methylene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5130642.png)


![2-[(5-bromo-2-pyridinyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5130664.png)
![ethyl 2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylate](/img/structure/B5130674.png)